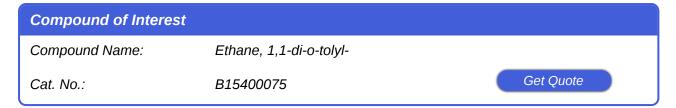




# Application Notes and Protocols for Ethane, 1,1-di-o-tolyl-

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical compound **Ethane**, **1,1-di-o-tolyl-**. Due to the limited availability of specific data for the ortho isomer, information from its closely related isomers, **1,1-di-p-tolylethane** and **1,1-di-phenylethane**, is included for comparative purposes.

## **Compound Information**

**Ethane, 1,1-di-o-tolyl-** is an organic compound with the molecular formula C<sub>16</sub>H<sub>18</sub>. It consists of an ethane backbone with two o-tolyl groups attached to the same carbon atom.[1] The tolyl groups, derived from toluene, impart aromatic characteristics to the molecule, influencing its stability and reactivity.[1]

Table 1: Physical and Chemical Properties



Property	Ethane, 1,1-di-o- tolyl-	1,1-di-p-tolylethane	1,1-diphenylethane
CAS Number	33268-48-3	530-45-0[2][3]	612-00-0[4]
Molecular Formula	C16H18[1]	C16H18[2][3]	C14H14[4]
Molecular Weight	210.32 g/mol	210.31 g/mol [2][3]	182.26 g/mol [4]
Appearance	Data not available	Oily, highly refractive liquid[2]	Colorless liquid[4]
Odor	Data not available	Aromatic odor[2]	Distinctive aromatic odor[4]
Boiling Point	Data not available	295-300 °C; 155-157 °C at 12 mmHg[2]	Moderate boiling point[4]
Density	Data not available	0.974 g/cm³ at 20°C[2]	Higher than water[4]
Melting Point	Data not available	Not solid at -20 °C[2]	Data not available
Solubility	Data not available	Soluble in acetic acid[2]	Low solubility in water, soluble in organic solvents[4]

## **Applications**

**Ethane, 1,1-di-o-tolyl-** and its isomers are primarily utilized in organic synthesis as intermediates or building blocks for more complex molecules.[5] Their aromatic rings can undergo various electrophilic substitution reactions, allowing for the introduction of different functional groups.[1] Potential applications include:

- Synthesis of Novel Ligands: The di-tolyl-ethane scaffold can be functionalized to create bidentate ligands for catalysis or coordination chemistry.
- Precursors for Polymers: Derivatives of di-tolylethane could serve as monomers for the synthesis of specialty polymers with specific thermal or optical properties.
- Scaffolds in Medicinal Chemistry: The core structure could be elaborated to design and synthesize novel therapeutic agents.



# Experimental Protocols Synthesis of Ethane, 1,1-di-o-tolyl- (Proposed Method)

This protocol is adapted from the known synthesis of 1,1-di-p-tolylethane.[2]

Principle: This synthesis involves the acid-catalyzed electrophilic substitution of o-xylene with acetylene. The reaction is facilitated by a mercury salt catalyst.

#### Materials:

- o-Xylene
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Mercuric Sulfate (HgSO<sub>4</sub>)
- Acetylene gas
- Sodium Bicarbonate (NaHCO₃) solution, saturated
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Distillation apparatus
- Reaction flask with a gas inlet and stirrer

#### Procedure:

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place a mixture of o-xylene and concentrated sulfuric acid.
- Catalyst Addition: Carefully add a catalytic amount of mercuric sulfate to the stirred mixture.
- Acetylene Purge: Bubble acetylene gas through the mixture at a steady rate while
  maintaining vigorous stirring. The reaction is exothermic and may require cooling to control
  the temperature.



- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice.
- Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and then with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the excess o-xylene under reduced pressure.
- Purification: Purify the crude product by vacuum distillation to obtain **Ethane**, **1,1-di-o-tolyl**-.

Table 2: Proposed Reaction Parameters for Synthesis of Ethane, 1,1-di-o-tolyl-

Parameter	Value/Condition	
Reactants	o-Xylene, Acetylene	
Catalyst	Concentrated H <sub>2</sub> SO <sub>4</sub> , HgSO <sub>4</sub>	
Temperature	Controlled, potentially requiring cooling	
Reaction Time	Monitored by TLC	
Work-up	Neutralization, Extraction, Drying	
Purification	Vacuum Distillation	

#### Characterization

The synthesized **Ethane**, **1,1-di-o-tolyl-** should be characterized using standard analytical techniques to confirm its identity and purity.



Table 3: Analytical Techniques for Characterization

Technique	Expected Observations	
<sup>1</sup> H NMR	Aromatic protons in the range of 7.0-7.5 ppm. A quartet for the methine proton and a doublet for the methyl group of the ethane backbone. Two singlets for the methyl groups on the tolyl rings.	
<sup>13</sup> C NMR	Aromatic carbons in the range of 120-145 ppm. Aliphatic carbons for the ethane backbone.	
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 210.32 g/mol .	
Infrared (IR) Spectroscopy	C-H stretching of aromatic and aliphatic groups. C=C stretching of the aromatic rings.	

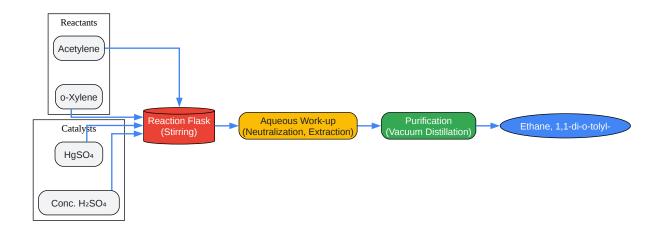
## **Safety Precautions**

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

- Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
- Mercuric Sulfate: Highly toxic. Avoid inhalation and skin contact.
- Acetylene Gas: Highly flammable. Ensure there are no ignition sources nearby.
- o-Xylene: Flammable and can be harmful if inhaled or absorbed through the skin.

### **Visualizations**

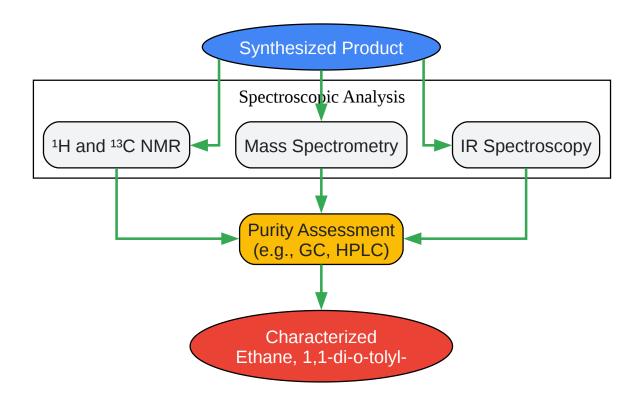




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Caption: Synthesis workflow for Ethane, 1,1-di-o-tolyl-.





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